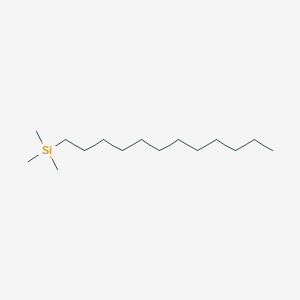
Dodecyl(trimethyl)silane
Description
Dodecyl(trimethyl)silane (CAS: 17908-09-7) is an organosilicon compound with the molecular formula C₁₅H₃₄Si and an average molecular mass of 242.52 g/mol. It features a dodecyl (12-carbon) alkyl chain bonded to a silicon atom, which is also substituted with three methyl groups. This structure confers high hydrophobicity, making it valuable in surface modification, polymer chemistry, and as a precursor in organic synthesis .
Synonyms include Lauryltrimethylsilane and Silane, dodecyltrimethyl-. Its monoisotopic mass is 242.242978, and it is registered under ChemSpider ID 14758816 .
Properties
CAS No. |
17908-09-7 |
|---|---|
Molecular Formula |
C15H34Si |
Molecular Weight |
242.52 g/mol |
IUPAC Name |
dodecyl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3 |
InChI Key |
ZHKRBCQSLSTSAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)C |
Synonyms |
DODECYLTRIMETHYLSILANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular differences between Dodecyl(trimethyl)silane and analogous silanes:
*Fluorodecyltrimethoxysilane (CAS: 83048-65-1) contains a perfluorinated chain for enhanced chemical resistance.
Reactivity and Functional Properties
- Hydrolysis Sensitivity: this compound is relatively stable due to its non-polar methyl groups. In contrast, dodecyltriethoxysilane undergoes hydrolysis in the presence of moisture, forming silanol intermediates that enable crosslinking in sol-gel processes . Fluorodecyltrimethoxysilane exhibits even greater hydrolytic stability due to its fluorinated chain, which also reduces surface energy .
Thermal Stability :
Chemical Reactivity :
Research Findings and Data Gaps
- Synthesis : this compound is typically synthesized via alkylation of chlorotrimethylsilane, while dodecyltriethoxysilane is produced through alkoxylation .
- Toxicity and Safety: Limited data exist for this compound, but related silanes like trimethylsilane (CAS: 993-07-7) require careful handling due to flammability .
- Environmental Impact : Fluorinated silanes like fluorodecyltrimethoxysilane are under regulatory scrutiny due to persistence in ecosystems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


